molecular formula C12H14N4O2 B2794802 6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 459218-66-7

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No. B2794802
CAS RN: 459218-66-7
M. Wt: 246.27
InChI Key: YUUQROBENAJVFK-UHFFFAOYSA-N
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Description

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one, also known as BZT, is a compound that belongs to the family of triazine derivatives. It has been found to possess various pharmacological properties, including antidepressant, antipsychotic, and stimulant effects. BZT has been widely studied in the field of neuroscience due to its potential as a treatment for various neuropsychiatric disorders.

Scientific Research Applications

Synthesis and Structural Characterization

One foundational study in the realm of synthetic chemistry detailed the creation and molecular structure elucidation of a closely related compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one. This compound, derived through reactions involving similar triazinone frameworks, showcased the potential for intricate molecular interactions and highlighted the significance of intermolecular hydrogen bonding and pi-pi stacking interactions in determining the crystalline structure of such compounds (Hwang, L., Tu, Chunlai, Wang, Jung, & Lee, Gene-Hsiang, 2006).

Antimicrobial Activity

The chemical scaffolding of triazinones has been leveraged in the synthesis of novel derivatives with potential antimicrobial properties. Research into 1,2,4-triazole derivatives, including the synthesis of compounds through reactions involving ester ethoxycarbonylhydrazones with primary amines, revealed a subset that exhibited good to moderate activities against various microorganisms. This highlights the compound's relevance in the search for new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Corrosion Inhibition

Another intriguing application of triazine derivatives involves their role as corrosion inhibitors, particularly for carbon steel in acidic environments. Studies on benzothiazole derivatives, including triazine analogs, have demonstrated their efficacy in providing remarkable inhibition efficiency, offering insights into their potential industrial applications for protecting metals against corrosion (Hu, Zhiyong, Meng, Yanbin, Ma, Xuemei, Zhu, Hailin, Jun, Li, Chao, Li, & Cao, D., 2016).

Allelochemical Potential

In the agricultural sector, compounds with benzoxazinone structures, related to the triazinone class, have been identified for their allelochemical properties. These compounds, originating from plants within the Poaceae family, exhibit a range of biological activities, including antimicrobial and insecticidal properties, suggesting potential utility in crop protection and management strategies (Macias, F. A., Marín, D., Oliveros-Bastidas, A., Chinchilla, D., Simonet, A. M., & Molinillo, J. M., 2006).

properties

IUPAC Name

6-benzyl-3-(2-hydroxyethylamino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-7-6-13-12-14-11(18)10(15-16-12)8-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQROBENAJVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-benzyl-3-((2-hydroxyethyl)amino)-1,2,4-triazin-5(4H)-one

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